8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N5O4 and its molecular weight is 425.489. The purity is usually 95%.
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Mechanism of Action
Target of Action
STK849313, also known as 8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, primarily targets the bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
STK849313 interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of RNAP, thereby preventing the synthesis of RNA in bacteria . The switch region of bacterial RNAP is a new drug binding site, different from those previously characterized .
Biochemical Pathways
The inhibition of bacterial RNAP disrupts the RNA synthesis pathway in bacteria . This disruption prevents the production of essential proteins, leading to the death of the bacteria .
Result of Action
The inhibition of RNAP by STK849313 results in potent antimicrobial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .
Action Environment
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-13(2)9-10-25-20(28)18-19(24(4)22(25)29)23-21-26(18)12-14(3)27(21)16-8-7-15(30-5)11-17(16)31-6/h7-8,11-13H,9-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBQKCBCSDOYMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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